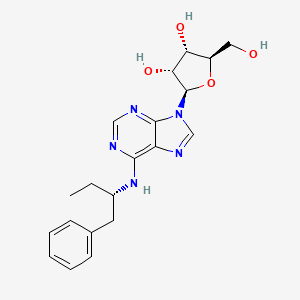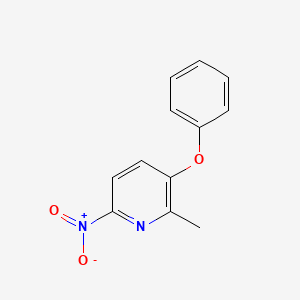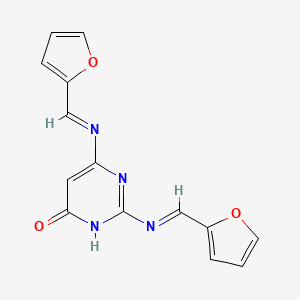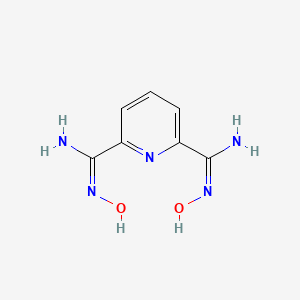
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes a purine base linked to a tetrahydrofuran ring. The presence of multiple chiral centers adds to its complexity and potential for diverse biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the tetrahydrofuran ring. Key steps include:
Formation of the Purine Base: This involves the condensation of appropriate precursors under controlled conditions.
Attachment of the Tetrahydrofuran Ring: This step requires precise control of reaction conditions to ensure the correct stereochemistry.
Introduction of the Hydroxymethyl Group: This is achieved through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product.
化学反应分析
Types of Reactions
The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The purine base can undergo reduction reactions to form dihydropurine derivatives.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further explored for their biological activity.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is studied for its potential as a biochemical probe. Its interactions with enzymes and nucleic acids are of particular interest.
Medicine
The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its complex structure and reactivity make it valuable for the synthesis of high-value products.
作用机制
The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a comparable structure.
Remdesivir: An antiviral drug with a related purine base structure.
Uniqueness
What sets (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol apart is its unique combination of a purine base with a tetrahydrofuran ring and multiple chiral centers. This unique structure contributes to its diverse reactivity and potential for various applications in scientific research and industry.
属性
分子式 |
C20H25N5O4 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2S)-1-phenylbutan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C20H25N5O4/c1-2-13(8-12-6-4-3-5-7-12)24-18-15-19(22-10-21-18)25(11-23-15)20-17(28)16(27)14(9-26)29-20/h3-7,10-11,13-14,16-17,20,26-28H,2,8-9H2,1H3,(H,21,22,24)/t13-,14+,16+,17+,20+/m0/s1 |
InChI 键 |
OGPPRPGRUWQUOU-SWQDORGXSA-N |
手性 SMILES |
CC[C@@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
规范 SMILES |
CCC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)



